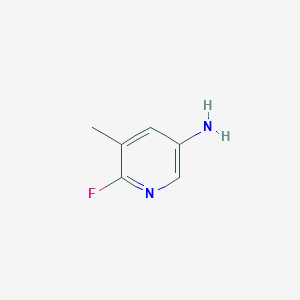

6-Fluoro-5-methylpyridin-3-amine

Übersicht

Beschreibung

6-Fluoro-5-methylpyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed coupling reaction with arylboronic acids to introduce the fluorine atom . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-5-methylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

6-Fluoro-5-methylpyridin-3-amine has the molecular formula C₆H₇FN₂ and a molecular weight of approximately 126.13 g/mol. The compound features a pyridine ring substituted with a fluorine atom at the 6-position, a methyl group at the 5-position, and an amino group at the 3-position. Its primary mechanism of action involves modulation of potassium (K+) channels, which enhances neuronal impulse conduction by reducing intracellular potassium leakage. This property makes it particularly valuable in treating neurological disorders characterized by impaired neuronal signaling, such as multiple sclerosis (MS) .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing pharmaceutical compounds targeting neurological and inflammatory diseases. Its ability to modulate ion channels enhances its therapeutic potential in conditions like MS, where improving neuronal function is crucial .

Materials Science

The compound is also utilized in materials science for developing advanced materials, including liquid crystals and organic semiconductors. Its unique chemical structure allows it to participate in various chemical reactions, making it suitable for creating functional materials with specific properties .

Organic Synthesis

As an intermediate in organic synthesis, this compound facilitates the formation of carbon-carbon and carbon-heteroatom bonds. It participates in several types of reactions, including nucleophilic substitutions and coupling reactions, which are essential for constructing complex organic molecules .

Biological Studies

Researchers employ this compound to study the effects of fluorinated compounds on biological systems. Its role as a potassium channel blocker allows for investigating enzyme inhibition and receptor binding dynamics. This research is critical for understanding how fluorinated compounds influence cellular functions and signaling pathways .

Potassium Channel Modulation

In vitro studies have shown that this compound effectively binds to potassium channels, influencing their activity under varying environmental conditions such as pH and voltage. This modulation is critical for enhancing neurotransmitter release and neuronal excitability .

Comparative Analysis with Analog Compounds

Comparative studies highlight the unique properties of this compound compared to other pyridine derivatives. While other analogs exhibit varying degrees of potassium channel blockade, this compound demonstrates superior lipophilicity and permeability across biological membranes .

Therapeutic Implications

The compound's ability to enhance impulse conduction in demyelinated axons suggests potential applications not only in MS but also in other neurological disorders characterized by impaired neuronal signaling. Research indicates that it may improve walking abilities in MS patients similarly to existing treatments like 4-Aminopyridine (4AP) .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Potassium Channel Blockade | Modulates K+ channels, reducing intracellular K+ leakage and enhancing neuronal impulse conduction. |

| Neurological Applications | Potential therapeutic use in treating conditions like multiple sclerosis by improving neuronal function. |

Wirkmechanismus

The mechanism of action of 6-Fluoro-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical pathways . The compound’s unique electronic properties, influenced by the fluorine atom, play a crucial role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Fluoro-2-methylpyridin-3-amine

- 6-Chloro-5-methylpyridin-3-amine

- 6-Bromo-5-methylpyridin-3-amine

Comparison

Compared to its analogs, 6-Fluoro-5-methylpyridin-3-amine exhibits distinct properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s increased stability, lipophilicity, and ability to form strong hydrogen bonds . These characteristics make it a valuable compound in drug design and materials science .

Biologische Aktivität

6-Fluoro-5-methylpyridin-3-amine (C₆H₇FN₂) is a pyridine derivative notable for its biological activity, particularly as a potassium channel blocker. This compound is gaining attention for its potential therapeutic applications in neurology, especially in conditions like multiple sclerosis (MS) where modulation of ion channels can enhance neuronal function.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorine atom at the 6-position, a methyl group at the 5-position, and an amino group at the 3-position. Its molecular weight is approximately 126.13 g/mol. The unique combination of these substituents contributes to its distinct pharmacological properties compared to other similar compounds.

The primary mechanism of action for this compound is its ability to modulate potassium (K+) channels. By binding to these channels, it can reduce the leakage of intracellular K+, thereby enhancing impulse conduction in demyelinated axons. This effect is particularly beneficial in neurological disorders where improved neuronal signaling is crucial.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity as a potassium channel blocker. Its potency is comparable to that of 4-aminopyridine (4AP), a clinically used drug for improving walking in MS patients. Studies have shown that this compound can effectively modulate ion channel activity under varying pH levels and voltage conditions, which is essential for understanding its pharmacological profile.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Potassium Channel Blockade | Modulates K+ channels, reducing intracellular K+ leakage and enhancing neuronal impulse conduction. |

| Neurological Applications | Potential therapeutic use in treating conditions like multiple sclerosis by improving neuronal function. |

Case Studies and Research Findings

- Potassium Channel Modulation : In vitro studies have demonstrated that this compound binds effectively to potassium channels, influencing their activity based on environmental conditions such as pH and voltage. This modulation is critical for enhancing neurotransmitter release and neuronal excitability.

- Comparative Analysis with Analog Compounds : Comparative studies with related compounds highlight the unique properties of this compound. For instance, while other pyridine derivatives exhibit varying degrees of potassium channel blockade, this compound shows superior lipophilicity and permeability across biological membranes.

- Therapeutic Implications : The compound's ability to enhance impulse conduction in demyelinated axons suggests potential applications not only in MS but also in other neurological disorders characterized by impaired neuronal signaling.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions aimed at achieving high purity suitable for research applications. The structural analysis reveals that the fluorine substitution plays a critical role in its biological activity by influencing the electronic properties of the molecule.

Eigenschaften

IUPAC Name |

6-fluoro-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADQKKYTJHXBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620667 | |

| Record name | 6-Fluoro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-48-6 | |

| Record name | 6-Fluoro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186593-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.